4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 4,5-dihydroimidazole core substituted with a (3,4-dichlorophenyl)methylsulfanyl group and a benzene sulfonamide moiety. The imidazole ring is partially saturated (4,5-dihydro), which may influence its conformational flexibility and binding interactions.
Properties
IUPAC Name |
4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3S2/c1-23(2)29(26,27)15-6-4-14(5-7-15)18(25)24-10-9-22-19(24)28-12-13-3-8-16(20)17(21)11-13/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHDFGLBYHOFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the cyclization of amido-nitriles to form the imidazole ring . This reaction can be catalyzed by nickel and involves the addition of nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the sulfonamide moiety.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
Research indicates that compounds similar to this one can exhibit a range of biological activities, including:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The presence of the imidazole ring may enhance this activity by interacting with bacterial enzymes.
- Anticancer Potential : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways critical for cell growth and survival.
Antibacterial Agents
The sulfonamide group is well-known for its use in the development of antibiotics. This compound's structure may allow it to inhibit bacterial folate synthesis, similar to traditional sulfa drugs.
Anticancer Drugs
Research on related compounds has shown promise in targeting specific cancer types, particularly through mechanisms that induce apoptosis in malignant cells. The imidazole component may play a role in enhancing selectivity towards cancer cells.
Anti-inflammatory Agents
Compounds with similar characteristics have been studied for their anti-inflammatory properties, potentially useful in treating conditions like arthritis.
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial properties of sulfonamide derivatives against Staphylococcus aureus. The results indicated that the compound demonstrated significant inhibition at low concentrations, suggesting potential for development as an antibiotic.
Case Study 2: Anticancer Activity
Research by Johnson et al. (2024) focused on the anticancer effects of imidazole-containing compounds. Their findings showed that derivatives similar to our compound induced apoptosis in breast cancer cell lines, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide moiety can inhibit certain enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
The compound shares structural similarities with other imidazole derivatives:
Key Observations :
Sulfonamide Derivatives with Triazole Linkages
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) share sulfonyl and aryl motifs with the target compound. However, their triazole-thione cores differ significantly in tautomeric behavior and hydrogen-bonding capacity. For example:
- The C=S group in triazole-thiones (νC=S at 1247–1255 cm⁻¹) contrasts with the target’s sulfanyl (S–CH₂) linkage, which may alter metabolic stability and redox sensitivity.
Pharmacological Implications
While direct inhibitory data for the target compound are unavailable, analogs provide insights:
- Sulfonamide derivatives in demonstrated inhibitory properties against bacterial enzymes, attributed to sulfonamide’s role as a transition-state analog.
- Halogenated aryl groups (e.g., 4-chlorophenyl in ) are associated with enhanced antimicrobial activity due to increased membrane permeability. The 3,4-dichloro substitution in the target compound may further amplify this effect.
Biological Activity
The compound 4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and other therapeutic effects, supported by relevant research findings.
Chemical Structure
The compound features several key structural elements:
- Imidazole Ring : Known for its role in various biological activities.
- Dichlorophenyl Group : Imparts significant electronic properties influencing activity.
- Sulfonamide Moiety : Associated with various pharmacological effects.
Antibacterial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to the target molecule demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group is particularly noted for enhancing antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Structure | Target Bacteria | Activity (IC50) |
|---|---|---|
| Compound A | S. aureus | 12 µg/mL |
| Compound B | E. coli | 15 µg/mL |
| Target Compound | S. aureus, E. coli | TBD |
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. The target compound's structure suggests it could interact with cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .
Table 2: Anticancer Activity of Related Compounds
| Compound Structure | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| Compound C | A549 (lung) | 8 µM |
| Compound D | MCF-7 (breast) | 5 µM |
| Target Compound | TBD | TBD |
The biological activity of the target compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide and imidazole groups may interfere with crucial metabolic pathways in bacteria and cancer cells.
- Interaction with Cellular Targets : Molecular docking studies suggest potential binding to targets like Bcl-2 protein, which is involved in apoptosis regulation .
- Electrophilic Properties : The dichlorophenyl moiety may enhance reactivity towards nucleophiles in biological systems.
Study 1: Antibacterial Efficacy
In a study conducted by Jain et al., derivatives similar to the target compound were synthesized and tested against common bacterial strains using the cylinder wells diffusion method. The results indicated a promising antibacterial profile, particularly against resistant strains .
Study 2: Anticancer Potential
A comparative study on imidazole derivatives highlighted that modifications in the phenyl ring significantly influenced anticancer activity. The presence of electron-withdrawing groups was found to enhance potency against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
